4-chloro-N-(4-ethynylphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H10ClNO2S It is a sulfonamide derivative characterized by the presence of a chloro group, an ethynyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethynylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-ethynylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of sulfonamide derivatives with different substituents.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
4-chloro-N-(4-ethynylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in bacteriostatic effects, making it useful in antibacterial applications.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-ethynylphenyl)benzenesulfonamide: Unique due to the presence of both chloro and ethynyl groups.
4-chloro-N-phenylbenzenesulfonamide: Lacks the ethynyl group, resulting in different reactivity and applications.
N-(4-ethynylphenyl)benzenesulfonamide:
Uniqueness
This compound is unique due to the combination of the chloro and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-chloro-N-(4-ethynylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAMYPZKNASINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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